molecular formula C26H20ClNO2S B2580890 (2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 478065-20-2

(2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2580890
CAS No.: 478065-20-2
M. Wt: 445.96
InChI Key: ZUVZCVGRAQQFML-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinoline derivative with a 4-chlorophenylmethylsulfanyl group at the 2-position and a 4-methoxyphenyl prop-2-en-1-one group at the 3-position. Quinoline derivatives are often studied for their potential biological activities .

Scientific Research Applications

Antiproliferative Activity

One significant area of application for quinoline derivatives, similar to the specified compound, is their antiproliferative evaluation against cancer cells. For instance, certain 3-phenylquinolinylchalcone derivatives have been synthesized and shown potent antiproliferative activities against non-small cell lung cancers and breast cancers. These compounds, including variations with methoxyphenyl and bromothiophenyl groups, have demonstrated significant activity, leading to cell cycle arrest and induction of cell death through the activation of caspase-3 and cleavage of PARP (Tseng et al., 2013).

Corrosion Inhibition

Another research application involves the use of quinoline derivatives as corrosion inhibitors. For example, certain quinoxaline compounds have been studied for their efficiency in inhibiting corrosion of copper in nitric acid media. Quantum chemical calculations have been used to establish a relationship between molecular structure and inhibition efficiency, demonstrating their potential as effective corrosion inhibitors (Zarrouk et al., 2014).

Mild Steel Corrosion Inhibition

Quinoline-based compounds have also been tested for their ability to inhibit mild steel corrosion in acidic environments. These compounds exhibit mixed-type inhibitory action, suggesting their adsorption on the steel surface and formation of a protective film, which reduces the corrosion rate in the presence of hydrochloric acid (Olasunkanmi & Ebenso, 2019).

Anticancer Activity

In addition to their application in corrosion inhibition, quinoline derivatives have been synthesized and evaluated for their anticancer activity. For example, 6,7-methylenedioxy and 5-hydroxy-6-methoxy derivatives have shown promising results against melanoma cells, suggesting their potential as lead compounds for antimitotic agents with mechanisms different from conventional therapies (Chien‐Ting Chen et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Quinoline derivatives can have various mechanisms of action depending on their structure and the target with which they interact .

Properties

IUPAC Name

(E)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO2S/c1-30-23-13-8-19(9-14-23)25(29)15-10-21-16-20-4-2-3-5-24(20)28-26(21)31-17-18-6-11-22(27)12-7-18/h2-16H,17H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZCVGRAQQFML-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.